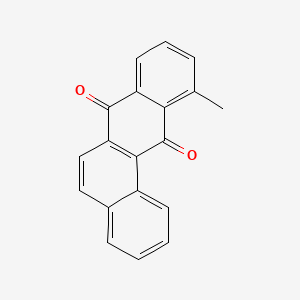
11-Methyltetraphene-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyltetraphene-7,12-dione is a member of the tetraphene family, characterized by its unique structure of tetraphene-7,12-dione substituted by a methyl group at position 11. This compound is known for its significant biological activities, including anticancer and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltetraphene-7,12-dione involves several key steps. One of the primary methods includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction assembles the biaryl intermediate, which is then subjected to an iron-catalyzed ring-closing carbonyl-olefin metathesis reaction to form the tetraphene core. The final step involves oxidation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 11-Methyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Ru[Cl2(p-cymene)]2 and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products:
Oxidation: Quinones and chlorinated derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted tetraphene derivatives.
Aplicaciones Científicas De Investigación
11-Methyltetraphene-7,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antibacterial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-Methyltetraphene-7,12-dione involves its interaction with cellular components. It primarily targets bacterial and cancer cells, disrupting their metabolic processes. The compound’s quinone form can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
Tetrangulol: 1,8-Dihydroxy-3-methyltetraphene-7,12-dione.
Chlorocyclinones: Chlorinated derivatives of tetraphene.
Uniqueness: 11-Methyltetraphene-7,12-dione is unique due to its specific substitution pattern and its potent biological activities. Compared to similar compounds like tetrangulol, it exhibits distinct chemical reactivity and biological effects .
Propiedades
Número CAS |
60184-76-1 |
|---|---|
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
11-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-5-4-8-14-16(11)19(21)17-13-7-3-2-6-12(13)9-10-15(17)18(14)20/h2-10H,1H3 |
Clave InChI |
QUGGTIZGUJWIRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

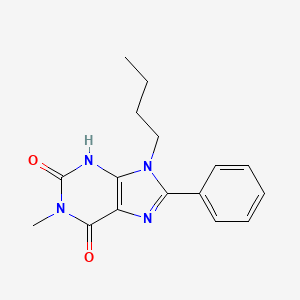
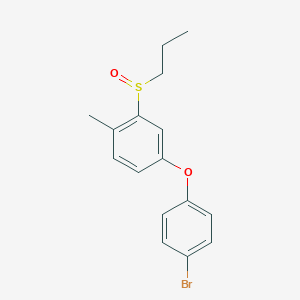
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)
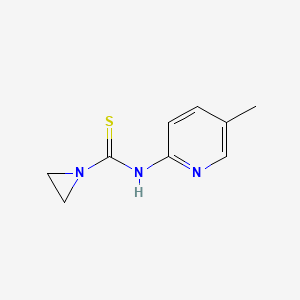
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
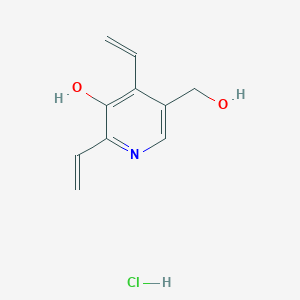

![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)


